(全氟己基)三氟氧化环丙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

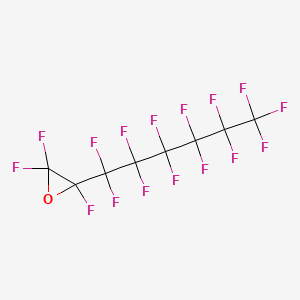

(Perfluorohexyl)trifluorooxirane is a chemical compound with the molecular formula C8F16O . It contains a total of 25 bonds, including 24 non-H bonds, 5 rotatable bonds, 1 three-membered ring, 1 aliphatic ether, and 1 Oxirane .

Synthesis Analysis

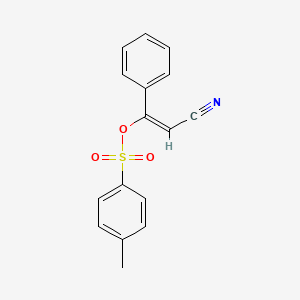

The synthesis of fluorinated monomers, such as (Perfluorohexyl)trifluorooxirane, has been attracting the attention of researchers . The synthesis process involves a three-step procedure, which includes the reaction of perfluorobutanesulfonyl fluoride or perfluorohexanesulfonyl fluoride with an excess of methylamine, alkylation reaction with 2-bromoethanol, and esterification reaction with acryloyl chloride or methacryloyl chloride .

Molecular Structure Analysis

The molecular structure of (Perfluorohexyl)trifluorooxirane is characterized by its molecular weight of 416.06 g/mol . The compound is composed of 25 heavy atoms and has a complexity of 545 . The compound has a topological polar surface area of 12.5 Ų .

科学研究应用

生物成像光学探针

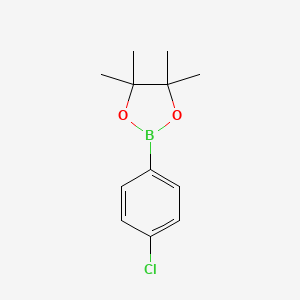

源自 (全氟己基)三氟氧化环丙烷的光学探针 Peroxyfluor-1 (PF1) 的合成和特性显著地促进了活细胞内过氧化氢的成像。PF1 独特的硼酸酯脱保护机制提供了无与伦比的选择性和光学动态范围,将生物样品中的 H2O2 与其他活性氧区分开来。这一进步使得能够对涉及过氧化氢的细胞过程进行精确成像,有助于更深入地了解其在细胞信号传导和氧化应激中的作用 (Chang 等人,2004)。

离子选择性电极中的氟化介质

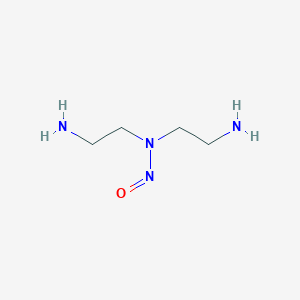

研究将 (全氟己基)三氟氧化环丙烷衍生物纳入氟化聚合物膜,从而显著改进了离子选择性电极 (ISE)。这些氟化膜利用全氟聚合物基质和全氟化化合物作为增塑剂和离子载体,表现出优异的选择性、鲁棒性和机械稳定性。在 ISE 中引入此类氟化介质标志着向用于 pH 测量和离子检测的更可靠和灵敏的分析工具的转变,影响了从环境监测到临床诊断的各个领域 (Lai 等人,2009)。

氟化学的进步

利用 (全氟己基)三氟氧化环丙烷组分开发新型氟化硒酸,彻底改变了烯烃的催化烯丙基氧化。这些催化剂促进烯烃转化为烯酮,产率中等至良好,其氟化性质允许通过氟化萃取轻松回收和再利用。这种方法不仅增强了催化过程的可持续性,还拓宽了氟化学在有机合成中的适用性,为传统的催化剂回收方法提供了一种更绿色的替代方案 (Crich & Zou,2004)。

未来方向

The future directions of research on (Perfluorohexyl)trifluorooxirane and other per- and polyfluoroalkyl substances (PFASs) include the development of optimized analytical setups, especially multi-methods, and semi-specific tools to determine PFAS-sum parameters in any relevant matrix . There is also a need for a better understanding of the range of compounds that PFASs comprise in differing products .

作用机制

Target of Action

Similar compounds such as perfluorohexyloctane have been used in the field of ophthalmology as a vitreous substitute .

Mode of Action

It is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears .

Pharmacokinetics

Similar compounds such as perfluorohexyloctane have been found to spread rapidly across the ocular surface due to their low surface and interface tensions .

Result of Action

Similar compounds such as perfluorohexyloctane have been found to alleviate symptoms of dry eye disease, increase tear film breakup time, and increase lipid layer thickness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Perfluorohexyl)trifluorooxirane. For example, Per- and polyfluoroalkyl substances (PFASs), which include (Perfluorohexyl)trifluorooxirane, are persistent and bioaccumulative chemicals that cause adverse reproductive and developmental effects in mammals and vertebrates . These substances have attracted the attention of regulators and policy makers all around the world .

属性

IUPAC Name |

2,2,3-trifluoro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16O/c9-1(10,3(13,14)5(17,18)7(20,21)22)2(11,12)4(15,16)6(19)8(23,24)25-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAZGMJSVLHBEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477447 |

Source

|

| Record name | Trifluoro(tridecafluorohexyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87375-53-9 |

Source

|

| Record name | Trifluoro(tridecafluorohexyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Perfluorohexyl)trifluorooxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 1-[(chloromethyl)thio]-4-methoxy-](/img/structure/B1354781.png)